molecular formula C11H22N2O3 B13730730 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester

4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester

Cat. No.: B13730730
M. Wt: 230.30 g/mol
InChI Key: YLLLNYLAZHPCNH-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester is a bicyclic organic compound featuring a seven-membered azepane ring with amino (-NH₂) and hydroxyl (-OH) substituents at positions 4 and 3, respectively. The tert-butyl ester group at position 1 serves as a protective moiety for the carboxylic acid functionality, a common strategy in synthetic chemistry to enhance stability during reactions. This compound is likely utilized as a pharmaceutical intermediate or in peptide synthesis, given its structural resemblance to bioactive azepane derivatives.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 4-amino-3-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3

InChI Key

YLLLNYLAZHPCNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C(C1)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Amino-3-hydroxyazepane-1-carboxylic Acid tert-Butyl Ester

General Strategy

The preparation of the tert-butyl ester of amino acids typically involves the esterification of the carboxylic acid group with tert-butyl groups. The tert-butyl group serves as a protecting group that is stable under many reaction conditions but can be removed under acidic conditions when needed.

For amino acids with free amino and hydroxyl groups, such as 4-amino-3-hydroxyazepane-1-carboxylic acid, the esterification must be selective and mild enough to avoid side reactions like etherification of hydroxyl groups or protection of amino groups unless desired.

Acid-Catalyzed Esterification Using Isobutylene

One classical and industrially relevant method involves reacting the amino acid with isobutylene in the presence of an acid catalyst to form the tert-butyl ester. This method is well-documented in patent WO2003053909A1 and related literature.

  • Catalysts: Common acid catalysts used include sulfuric acid, p-toluenesulfonic acid (PTSA), and silica impregnated with sulfuric acid.
  • Solvents: Dichloromethane or dioxane are typical solvents to dissolve the amino acid and facilitate the reaction.
  • Conditions: The reaction is conducted in an autoclave or sealed vessel at room temperature or slightly elevated temperatures, typically for 1 to 8 days.
  • Post-reaction treatment: The reaction mixture is washed sequentially with bicarbonate solution, water, and brine to remove acid residues and byproducts.
  • Conversion to hydrochloride salt: After esterification, the tert-butyl ester can be converted into its hydrochloride salt by treatment with hydrogen chloride at 10–35°C.
Advantages:
  • One-step conversion from free amino acid to tert-butyl ester hydrochloride salt.
  • Applicable to amino acids with or without hydroxyl groups.
  • Scalable to industrial quantities.
  • Minimal side impurities.
Limitations:
  • Long reaction times (days).
  • Sulfuric acid catalyst can lead to incomplete etherification of hydroxyl groups (e.g., in L-serine).

Tf2NH-Catalyzed tert-Butylation Using tert-Butyl Acetate

A more recent and milder method involves tert-butylation using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst , with tert-butyl acetate serving as both solvent and tert-butyl donor (Thieme Chem. Eur. J., 2023).

  • Mechanism: Tf2NH reacts with amino groups to form soluble salts, allowing tert-butylation of carboxylic acids without amino group protection.
  • Reaction time: Typically 2 hours for amino acids.
  • Yields: Good to excellent yields (e.g., 68% to quantitative yields depending on substrate).
  • Scope: Works well for amino acids with multiple carboxylic acid groups and sensitive functional groups (ketones, bromo substituents).
  • Advantages:
    • Fast reaction times.
    • High yields.
    • Mild conditions.
    • Avoids protection-deprotection steps for amino groups.

Comparative Data Table of Preparation Methods

Parameter Isobutylene + Acid Catalyst Method (WO2003053909A1) Tf2NH-Catalyzed tert-Butylation (2023 Thieme)
Catalyst Sulfuric acid, PTSA, or silica-sulfuric acid Bis(trifluoromethanesulfonyl)imide (Tf2NH)
Solvent Dichloromethane, dioxane tert-Butyl acetate (also tert-butyl donor and solvent)
Reaction Time 1–8 days ~2 hours
Temperature Room temperature Room temperature
Amino Group Protection Needed No, but amino groups form salts with Tf2NH No
Hydroxyl Group Reaction Limited etherification with sulfuric acid catalyst No side reactions reported
Yield Good to excellent (varies by amino acid) Good to quantitative (e.g., 68–100%)
Scalability Proven at industrial scale Potential for scale-up
Work-up Washing with bicarbonate, water, brine Simple isolation, no harsh work-up

Detailed Reaction Procedure Example (Isobutylene Method)

  • Step 1: Dissolve 100 g of 4-amino-3-hydroxyazepane-1-carboxylic acid in 1 L dichloromethane.
  • Step 2: Add 2 equivalents of silica impregnated with sulfuric acid and 300 mL of isobutylene.
  • Step 3: Stir the mixture in an autoclave at room temperature for 4–5 days.
  • Step 4: Wash the reaction mixture with 10% sodium bicarbonate solution, water, and brine sequentially.
  • Step 5: Concentrate and treat the crude tert-butyl ester with hydrogen chloride gas or solution at 10–35°C to obtain the hydrochloride salt.
  • Step 6: Isolate the product by filtration or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as alkoxides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Compounds:

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6): A five-membered pyrrolidine ring with an iodomethyl substituent at position 2 .

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS 406235-16-3): A six-membered dihydropyridine ring with a methoxycarbonylphenyl group at position 4 .

4-(4-Benzyloxycarbonylaminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS 873454-39-8): A dihydropyridine ring with a benzyloxycarbonylaminophenyl substituent (LogP: 5.47) .

cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS 957793-95-2): A four-membered cyclobutane ring with a cis-configured amino group .

Target Compound Distinctions:

  • Substituents: The presence of both amino and hydroxyl groups enhances hydrogen-bonding capacity, which may improve aqueous solubility compared to lipophilic analogs like the benzyloxycarbonylaminophenyl derivative (LogP 5.47, ).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP Key Functional Groups
Target Compound C₁₁H₂₂N₂O₃ 230.31 (calc.) ~1.5* Amino, hydroxyl, tert-butyl ester
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₁H₂₀INO₂ 325.19 ~2.8† Iodomethyl, pyrrolidine, tert-butyl ester
4-(4-Methoxycarbonyl-phenyl)-dihydropyridine tert-butyl ester C₁₈H₂₃NO₄ 333.38 ~2.0† Methoxycarbonylphenyl, dihydropyridine
4-(4-Benzyloxycarbonylaminophenyl)-dihydropyridine tert-butyl ester C₂₄H₂₈N₂O₄ 408.49 5.47 Benzyloxycarbonylamino, dihydropyridine
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester C₉H₁₇NO₂ 171.24 ~0.5† Cyclobutane, cis-amino group

*Estimated based on polar substituents (amino, hydroxyl).

Trends:

  • Lipophilicity: Bulky substituents (e.g., benzyloxycarbonyl in ) increase LogP, whereas polar groups (amino, hydroxyl) reduce it. The target compound’s LogP is likely intermediate, balancing polarity and hydrophobicity.
  • Molecular Weight : The target compound’s lower molecular weight (230.31) may enhance bioavailability compared to higher-weight analogs like (408.49).

Key Observations:

  • Irritation Risks : All compounds require precautions against dermal/ocular exposure, but iodinated derivatives (e.g., ) pose additional respiratory hazards.
  • Stability : The target compound’s hydroxyl group may increase susceptibility to oxidation, necessitating inert storage conditions.

Research Findings and Implications

Ring Size Effects : Larger azepane rings may improve binding to biological targets (e.g., enzymes) due to conformational adaptability, as seen in protease inhibitors.

Functional Group Impact: The amino and hydroxyl groups in the target compound could enhance interactions with polar residues in proteins, contrasting with the hydrophobic benzyloxycarbonyl group in .

Synthetic Utility : The tert-butyl ester group facilitates carboxylic acid protection, but its removal (e.g., via acidolysis) must consider the stability of adjacent substituents.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and purification via flash chromatography. For example, tert-butyl esters of similar azepane derivatives are synthesized using automated systems to ensure reproducibility and high yields . Key steps include:
  • Amino group protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions.
  • Hydroxyl group activation : Employing reagents like triflic anhydride for selective functionalization.
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
    Industrial-scale protocols often optimize solvent systems (e.g., 1,4-dioxane) and heating conditions (e.g., 80°C for 18 hours) to minimize byproducts .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the azepane ring structure, tert-butyl group (δ ~1.4 ppm), and hydroxy/amino proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H/O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

Q. How should this compound be stored to maintain stability, and what are its decomposition pathways?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester or oxidation of the amino/hydroxy groups .
  • Decomposition Pathways :
  • Hydrolysis : Tert-butyl esters degrade in acidic/alkaline conditions, forming carboxylic acids .
  • Oxidation : The hydroxy group may oxidize to a ketone under prolonged exposure to air .
    Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) can identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking studies are used to:
  • Predict reaction mechanisms : Analyze transition states for ester hydrolysis or nucleophilic substitution reactions .
  • Evaluate stereoelectronic effects : Assess how the azepane ring’s conformation influences reactivity (e.g., intramolecular hydrogen bonding between amino and hydroxy groups) .
    Software like Gaussian or Schrödinger Suite can model electrostatic potential surfaces to identify reactive sites .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) may arise from dynamic stereochemistry or solvent effects. Mitigation strategies include:
  • Variable Temperature (VT) NMR : To detect conformational exchange broadening in the azepane ring .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify spectra .

Q. How do stereochemical variations impact biological activity, and what methods assess this?

  • Methodological Answer : The compound’s chiral centers (e.g., 3-hydroxy and 4-amino groups) influence interactions with biological targets like enzymes or receptors. Methods to study stereochemical effects:
  • Enantioselective synthesis : Use chiral catalysts (e.g., Ru-BINAP) to prepare enantiomers .
  • Biological assays : Compare IC₅₀ values of enantiomers against target proteins (e.g., proteases or kinases) .
  • X-ray crystallography : Resolve absolute configuration and binding modes in enzyme complexes .

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